N',N'-Dimethyl-N-ethyl-N-nitrosourea
CAS No.: 50285-71-7
Cat. No.: VC1609528
Molecular Formula: C5H11N3O2
Molecular Weight: 145.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 50285-71-7 |
|---|---|
| Molecular Formula | C5H11N3O2 |
| Molecular Weight | 145.16 g/mol |
| IUPAC Name | 1-ethyl-3,3-dimethyl-1-nitrosourea |
| Standard InChI | InChI=1S/C5H11N3O2/c1-4-8(6-10)5(9)7(2)3/h4H2,1-3H3 |
| Standard InChI Key | IQQINRUQUTUNST-UHFFFAOYSA-N |
| SMILES | CCN(C(=O)N(C)C)N=O |
| Canonical SMILES | CCN(C(=O)N(C)C)N=O |
Introduction
Chemical Identity and Structure
N',N'-dimethyl-N-ethyl-N-nitrosourea (CAS No. 50285-71-7) is a nitrosourea compound with a molecular formula of C₅H₁₁N₃O₂ and a molecular weight of 145.16 g/mol . This compound is also known as 1-ethyl-3,3-dimethyl-1-nitrosourea in chemical nomenclature . The structure contains a nitroso group (-N=O) attached to a nitrogen atom, which is part of a urea functional group with additional methyl and ethyl substituents.
The compound's structural formula can be represented in several notations:
The nitrogen-nitrogen bond in the N-nitroso group is a key structural feature that contributes to the compound's biological activity and chemical reactivity.
Physical and Chemical Properties
N',N'-dimethyl-N-ethyl-N-nitrosourea possesses distinct physical and chemical properties that influence its behavior in both laboratory and biological settings. The compound exists as a solid at standard conditions with characteristic pale yellow to light yellow coloration .
Physical Properties
The following table summarizes the key physical properties of N',N'-dimethyl-N-ethyl-N-nitrosourea:
| Property | Value |
|---|---|
| Density | 1.1 g/cm³ |
| Boiling Point | 171.7°C at 760 mmHg |
| Flash Point | 57.6°C |
| Index of Refraction | 1.486 |
| LogP | 0.67130 |
| PSA (Polar Surface Area) | 52.98000 Ų |
| Exact Mass | 145.08500 |
These physical properties indicate that DMENU is a moderately polar compound with limited lipophilicity as suggested by its LogP value .
Chemical Stability
A particularly noteworthy characteristic of N',N'-dimethyl-N-ethyl-N-nitrosourea is its exceptional hydrolytic stability. While related compounds such as N-ethyl-N-nitrosourea (ENU) and N-methyl-N-nitrosourea (MNU) have half-lives of approximately 8 minutes, DMENU exhibits a remarkably extended half-life of 25 days . This substantial difference in stability has significant implications for the compound's biological behavior and mechanism of action.
Analytical Characterization
The analytical characterization of N',N'-dimethyl-N-ethyl-N-nitrosourea includes various spectroscopic and chromatographic methods. Mass spectrometry data provides valuable information about the compound's behavior under different ionization conditions.
Mass Spectrometry Data
The predicted collision cross-section (CCS) values for different adducts of N',N'-dimethyl-N-ethyl-N-nitrosourea are presented below:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 146.09241 | 130.9 |
| [M+Na]⁺ | 168.07435 | 138.5 |
| [M+NH₄]⁺ | 163.11895 | 137.8 |
| [M+K]⁺ | 184.04829 | 135.4 |
| [M-H]⁻ | 144.07785 | 131.6 |
| [M+Na-2H]⁻ | 166.05980 | 134.7 |
| [M]⁺ | 145.08458 | 131.6 |
| [M]⁻ | 145.08568 | 131.6 |
These collision cross-section values are particularly useful for identifying and quantifying the compound in complex biological matrices using ion mobility spectrometry coupled with mass spectrometry .
Biological Activity and Toxicological Profile
The biological activity of N',N'-dimethyl-N-ethyl-N-nitrosourea has been investigated in various experimental systems, revealing intriguing patterns of toxicity and mutagenicity.
Mutagenic Activity
Research by Lijinsky and colleagues, as documented in the scientific literature, has demonstrated that N',N'-dimethyl-N-ethyl-N-nitrosourea exhibits carcinogenic activity in rats despite its exceptional hydrolytic stability . This finding was initially puzzling because the extreme stability should theoretically reduce or preclude the generation of alkylating species that are typically responsible for the mutagenic effects of nitrosoureas.
In vitro studies using strain TA1535 of Salmonella typhimurium without metabolic activation (S9 mix) showed that DMENU exhibited only weak mutagenic activity, approximately 3-fold increase in revertants at dose levels nearly 100 times higher than those required for significant mutagenic activity with ENU and MNU . This pattern aligns with expectations based on the compound's stability and reduced ability to generate alkylating species.
In Vivo Clastogenic Activity
Contrary to predictions based on its weak in vitro mutagenicity, when tested in vivo, N',N'-dimethyl-N-ethyl-N-nitrosourea demonstrated potent clastogenic activity in mouse bone marrow. Surprisingly, it was as effective as ENU and MNU in inducing micronuclei in this assay . This apparent contradiction between in vitro and in vivo results presents an intriguing scientific puzzle.
The researchers proposed several potential explanations for this phenomenon, with the most favored hypothesis suggesting that the net alkylation of bone marrow DNA might be equivalent for all four tested nitrosourea compounds (DMENU, TMNU, ENU, and MNU) despite their different chemical properties and hydrolytic stabilities .
Comparison with Related Nitrosourea Compounds
N',N'-dimethyl-N-ethyl-N-nitrosourea belongs to a larger family of N-alkyl-N-nitrosourea compounds, many of which exhibit carcinogenic properties. For context, related compounds such as N-methyl-N-nitrosourea (MNU) and N-ethyl-N-nitrosourea (ENU) are listed as known carcinogens under California's Proposition 65 .
Hydrolytic Stability Comparison
A critical distinction between N',N'-dimethyl-N-ethyl-N-nitrosourea and its non-methylated analogs lies in their hydrolytic stability:
| Compound | Half-life |
|---|---|
| ENU | 8 minutes |
| MNU | 8 minutes |
| DMENU | 25 days |
| TMNU | 41 days |
This dramatic difference in stability is attributed to the blockage of the free -NH₂ group with methyl groups (-NMe₂), which inhibits the typical hydrolysis pathways that generate alkylating species .
Molecular Mechanisms of Action
The mechanism of action of N',N'-dimethyl-N-ethyl-N-nitrosourea appears to differ fundamentally from that of ENU and MNU, owing to its distinctive chemical structure and stability characteristics.
Classical Nitrosourea Mechanism
The typical mechanism for the generation of electrophilic/mutagenic/carcinogenic reactive species from compounds like ENU and MNU involves:
-
Hydrolysis proceeding via proton abstraction from the -NH₂ group, or
-
Attack by water on the carbon of the carbonyl group
Both of these pathways are inhibited in DMENU - the first completely (due to the absence of -NH₂ protons) and the second partially (via steric hindrance) . This inhibition explains the dramatically increased hydrolytic stability of DMENU.
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